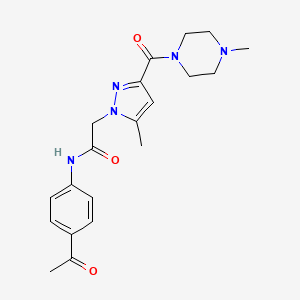

N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

This compound is a pyrazole-acetamide hybrid featuring a 4-acetylphenyl group at the acetamide nitrogen and a 5-methylpyrazole core substituted with a 4-methylpiperazine-1-carbonyl moiety. The 4-methylpiperazine group may enhance solubility and binding affinity to biological targets, while the acetylphenyl moiety could influence metabolic stability .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-14-12-18(20(28)24-10-8-23(3)9-11-24)22-25(14)13-19(27)21-17-6-4-16(5-7-17)15(2)26/h4-7,12H,8-11,13H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXFSKRWGCJBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Acylation of the pyrazole: The pyrazole intermediate is then acylated using an acyl chloride or anhydride to introduce the acetyl group.

Coupling with piperazine: The acylated pyrazole is then coupled with 4-methylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final acylation: The final step involves the acylation of the amine group with 4-acetylphenylacetyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazole core contrasts with imidazole (7n, 7s) , oxadiazole (14) , and tetrazole (17) derivatives. These heterocycles influence electronic properties and binding interactions.

- Substituent Effects : The 4-methylpiperazine carbonyl in the target compound distinguishes it from chlorophenyl (7n) or nitrophenyl (7s) analogs, likely enhancing solubility and target engagement .

- Acetylphenyl vs. Other Aryl Groups : The acetylphenyl group (target, 14, 17) may improve metabolic stability compared to halogenated or nitro-substituted aryl groups .

Physicochemical Properties

Key Observations :

- Melting Points : Chlorophenyl (7n) and nitrophenyl (7s) analogs exhibit higher melting points (~150–160°C) compared to acetylphenyl derivatives (e.g., 14, 17), suggesting stronger intermolecular forces in halogenated/nitro compounds .

- Yield : The target compound’s synthetic route is unspecified, but oxadiazole-thioacetamide (14) achieves 86% yield , whereas tetrazole derivatives (17, 18) show lower yields (34–32%) due to steric challenges .

Spectroscopic Characteristics

- IR Spectroscopy :

- 1H NMR :

Biological Activity

N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential pharmacological properties, particularly in anti-inflammatory, analgesic, and anticancer activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: N-(4-acetylphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide

- CAS Number: 1170056-94-6

- Molecular Formula: C20H25N5O3

- Molecular Weight: 381.45 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring: Reacting an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

- Acylation of the Pyrazole: Acylation using acyl chlorides or anhydrides to introduce the acetyl group.

- Coupling with Piperazine: The acylated pyrazole is coupled with 4-methylpiperazine using coupling reagents such as EDCI in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. For instance, it may inhibit certain enzymes linked to inflammation, thereby reducing the overall inflammatory response.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models.

Analgesic Activity

The analgesic potential of this compound has been evaluated through various pain models, demonstrating efficacy comparable to standard analgesics. Its mechanism may involve modulation of pain pathways at the central nervous system level.

Anticancer Activity

Preliminary studies suggest that this compound exhibits antiproliferative effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in vitro, making it a candidate for further investigation in cancer therapeutics .

Comparative Studies

A comparison with similar compounds reveals unique pharmacological properties attributable to specific structural features:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide | Lacks 5-methyl group | Reduced activity |

| N-(4-acetylphenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide | Lacks piperazine moiety | Lower binding affinity |

The presence of both the 5-methyl group on the pyrazole ring and the piperazine moiety enhances binding affinity and selectivity for biological targets compared to its analogs.

Case Studies

Several case studies have documented the biological activities of this compound:

- Study on Inflammatory Models: In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to controls.

- Cancer Cell Line Evaluation: In vitro tests against human breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.